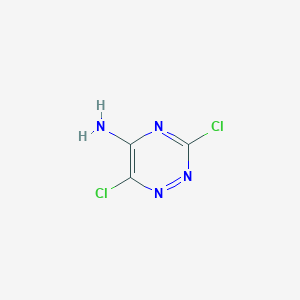

Dichloro-1,2,4-triazin-5-amine

Description

Placement within Nitrogen-Containing Heterocyclic Chemistry

Dichloro-1,2,4-triazin-5-amine belongs to the triazine class of heterocyclic compounds. nih.govontosight.ai Triazines are six-membered aromatic rings containing three nitrogen atoms. nih.govwikipedia.org There are three structural isomers of triazine: 1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579), distinguished by the positions of their nitrogen atoms. nih.govwikipedia.org this compound is a derivative of the 1,2,4-triazine isomer, which is among the most extensively studied of the three due to the broad spectrum of biological activities exhibited by its derivatives. nih.gov

Heterocyclic compounds, organic compounds containing at least one atom other than carbon within a ring structure, are fundamental to medicinal chemistry. openmedicinalchemistryjournal.comnih.gov Over 85% of all biologically active chemical compounds feature a heterocyclic component. nih.gov The presence of nitrogen atoms in the triazine ring imparts specific chemical properties, such as a reduced resonance energy compared to benzene, making them more susceptible to nucleophilic substitution reactions. nih.gov This reactivity is a key factor in their utility as synthetic scaffolds.

Historical Development and Significance of 1,2,4-Triazine Chemistry

The chemistry of 1,2,4-triazines has a rich history, with these compounds and their derivatives being recognized for their wide-ranging pharmacological activities. researchgate.netbenthamdirect.com Historically, research into 1,2,4-triazines has led to the discovery of compounds with antimicrobial, antifungal, anticancer, anti-inflammatory, antiviral, and antimalarial properties. nih.govresearchgate.netscilit.com This has established the 1,2,4-triazine nucleus as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. pitt.edu

The development of synthetic methodologies for 1,2,4-triazine derivatives has been a continuous area of focus. Classical methods often involve the condensation of 1,2-dicarbonyl compounds with amidrazones. wikipedia.org The versatility of the 1,2,4-triazine ring system, including its ability to participate in reactions like the inverse electron demand Diels-Alder reaction, has further expanded its synthetic utility. wikipedia.org Over the years, numerous derivatives have been synthesized and patented, with some reaching advanced clinical trial phases for various therapeutic applications, particularly as antitumor agents. nih.gov

Rationale for Research Focus on this compound as a Core Scaffold

The specific compound, this compound, garners significant research interest due to its unique combination of a privileged 1,2,4-triazine core and reactive chloro and amino functional groups. tandfonline.comnih.gov The two chlorine atoms on the triazine ring are excellent leaving groups, making them susceptible to nucleophilic substitution. clockss.org This allows for the strategic and sequential introduction of various substituents at the 3 and 6 positions of the triazine ring, enabling the creation of large and diverse chemical libraries for drug discovery and other applications. clockss.org

The amino group at the 5-position also provides a site for further chemical modification. google.com This trifunctional nature of this compound makes it an exceptionally versatile building block. Researchers can systematically alter the substituents to fine-tune the biological activity and physicochemical properties of the resulting molecules. This approach has been successfully employed in the development of new potential herbicides and various pharmaceutical agents. tandfonline.com For instance, derivatives of 6-(2,3-dichlorophenyl)-1,2,4-triazin-5-amine have been synthesized and investigated for their unique pharmacological properties. google.com The inherent biological potential of the 1,2,4-triazine scaffold, combined with the synthetic flexibility offered by the dichloro and amino functionalities, provides a strong rationale for its continued investigation as a core structure in the development of novel bioactive compounds. ontosight.aitandfonline.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₂Cl₂N₄ | nih.govbiosynth.com |

| Molecular Weight | 164.98 g/mol | nih.govbiosynth.com |

| CAS Number | 823-62-1 | nih.govbiosynth.com |

| Melting Point | 203 °C | biosynth.com |

| Canonical SMILES | C1(=C(N=NC(=N1)Cl)Cl)N | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-1,2,4-triazin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N4/c4-1-2(6)7-3(5)9-8-1/h(H2,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOGCRPGOBSSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=NC(=N1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297300 | |

| Record name | 3,6-Dichloro-1,2,4-triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-62-1 | |

| Record name | 3,6-Dichloro-1,2,4-triazin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-1,2,4-triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,2,4-triazin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

De Novo Synthesis Strategies for the 1,2,4-Triazine (B1199460) Ring System

The foundational step in synthesizing complex triazines is the construction of the core heterocyclic scaffold. Several robust methodologies have been developed for this purpose.

One of the most prevalent strategies for forming the 1,2,4-triazine ring is the condensation and subsequent cyclization of two key building blocks. This approach offers a high degree of flexibility in introducing substituents onto the final ring system.

A classic and widely used method involves the cyclocondensation of 1,2-dicarbonyl compounds with amidrazones. This reaction is highly effective for preparing a variety of 3-substituted and 3,5,6-trisubstituted 1,2,4-triazines. The regioselectivity of the cyclization is generally predictable, with the more electrophilic carbonyl group of the dicarbonyl compound reacting with the more nucleophilic hydrazine (B178648) moiety of the amidrazone.

Another significant cyclization strategy is the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts, which yields 3,6-disubstituted-1,2,4-triazines under mild conditions that tolerate a range of functional groups. wisdomlib.org This method provides flexibility as the substituents at the C3 or C6 positions can be incorporated at a late stage in the synthesis of the β-keto-N-acylsulfonamide precursor. wisdomlib.org

| Starting Material 1 | Starting Material 2 | Resulting Triazine Core | Reference |

| Amidrazone | 1,2-Dicarbonyl Compound | Substituted 1,2,4-triazine | |

| β-Keto-N-acylsulfonamide | Hydrazine Salt | 3,6-Disubstituted-1,2,4-triazine | wisdomlib.org |

| Cyclohexane-1,3-dione Derivative | Diazonium Salt | Fused 1,2,4-triazine | nih.gov |

This table illustrates common building blocks for the cyclization-based synthesis of the 1,2,4-triazine ring.

Ring annulation techniques, particularly cycloaddition reactions, provide powerful and often elegant pathways to the 1,2,4-triazine core. The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of this approach. rsc.org In this strategy, an electron-deficient azadiene reacts with an electron-rich dienophile.

A notable example is the reaction of 1,2,4,5-tetrazines with various dienophiles, which, after the initial [4+2] cycloaddition and subsequent retro-Diels-Alder elimination of dinitrogen, can yield pyridazines or, through alternative pathways, lead to the formation of 1,2,4-triazines. Specifically, the N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines provides a convenient and regioselective method for synthesizing 1,2,4-triazines. rsc.org This contrasts with traditional condensation methods, which may lack regioselectivity when using unsymmetrical precursors. rsc.org Domino annulation reactions, which combine multiple bond-forming events in a single operation, have also been developed for the efficient synthesis of 1,2,4-triazine derivatives from readily available materials like ketones and aldehydes. rsc.org

Targeted Synthesis of Dichloro-1,2,4-triazin-5-amine

The synthesis of the target compound requires the specific placement of two chlorine atoms and an amino group on the 1,2,4-triazine scaffold. This is typically achieved through the functionalization of a pre-formed triazine ring, most commonly via nucleophilic substitution reactions on a halogenated precursor.

The introduction of chlorine atoms onto the triazine ring is a critical step. A common and effective method involves the conversion of hydroxyl or oxo groups on a triazine precursor into chloro groups. For instance, a 1,2,4-triazinedione can be treated with a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the corresponding dichlorotriazine. This transformation is a standard procedure in heterocyclic chemistry for producing activated chloro-heteroaromatic compounds that are primed for subsequent nucleophilic substitution.

The introduction of an amino group onto a chlorotriazine scaffold is typically achieved via an aromatic nucleophilic substitution (SNAr) reaction. The reactivity of chlorine atoms on the triazine ring is analogous to that observed in other chloro-aza-heterocycles like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

The chlorine atoms on the ring have different reactivities due to the electronic influence of the ring nitrogen atoms. This differential reactivity can be exploited to achieve selective substitution. For the analogous 1,3,5-triazine (B166579) system, the substitution of the three chlorine atoms occurs at progressively higher temperatures (0–5 °C for the first, 25–60 °C for the second, and >80 °C for the third), allowing for controlled, stepwise reactions with different nucleophiles. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yields

The synthesis of a dichloro-amino-1,2,4-triazine from a trichlorinated precursor is fundamentally a nucleophilic aromatic substitution. The yield and selectivity of this reaction are highly dependent on carefully controlled conditions to favor mono-amination while preventing further substitution. The primary precursor for this synthesis is 3,5,6-trichloro-1,2,4-triazine, a highly electrophilic compound due to the presence of three chlorine atoms on the triazine ring .

The reaction involves the displacement of one of these chlorine atoms by an amine group. Studies on the reaction of 3,5,6-trichloro-1,2,4-triazine with nucleophiles like dimethylamine have shown that substitution is possible, leading to compounds such as 3,6-dichloro-5-dimethylamino-1,2,4-triazine semanticscholar.org. The optimization of such a reaction to produce the primary amine (this compound) would involve several key parameters:

Stoichiometry: The molar ratio of the amine source (e.g., ammonia or a protected amine) to the 3,5,6-trichloro-1,2,4-triazine precursor is critical. Using a slight excess of the triazine or carefully controlling the addition of the amine can help prevent di- and tri-substitution reactions.

Temperature: Nucleophilic substitution on chlorotriazines is highly temperature-dependent. While not specific to the 1,2,4-triazine isomer, extensive research on the related 1,3,5-triazine (cyanuric chloride) shows that the substitution of the first, second, and third chlorine atoms occurs at progressively higher temperatures researchgate.net. A similar principle applies here. The initial amination should be carried out at a low temperature (e.g., 0 °C or below) to selectively replace only one chlorine atom and maximize the yield of the desired dichlorinated product.

Solvent and Base: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often suitable. A base, such as N,N-diisopropylethylamine (DIEA) or sodium carbonate, is typically required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product nih.govnih.gov. The base must be chosen carefully to avoid side reactions.

Reaction Time: The reaction progress must be monitored (e.g., by Thin Layer Chromatography) to stop it upon the consumption of the starting material, preventing the formation of undesired over-substituted byproducts nih.gov.

A generalized approach for optimizing the yield of this compound is presented in the table below.

| Parameter | Condition | Rationale for Optimization | Potential Outcome |

|---|---|---|---|

| Temperature | Low (e.g., 0 °C) | To control the high reactivity of the trichlorotriazine precursor and achieve selective mono-substitution. | Higher yield of the desired dichloro-amino product; minimizes di- and tri-substituted byproducts. |

| Amine Stoichiometry | ~1 equivalent | To favor the replacement of only one chlorine atom. | Prevents formation of diamino- and triamino-triazines. |

| Solvent | Aprotic (e.g., DCM, THF) | Provides a stable medium for the reaction without interfering with the nucleophilic substitution. | Improved reaction consistency and yield. |

| Base | Non-nucleophilic organic base (e.g., DIEA) | To neutralize the generated HCl without competing with the amine nucleophile. | Drives the reaction to completion and avoids unwanted side products. |

Precursor Compound Analysis and Derivations

The primary and most crucial precursor for the synthesis of this compound is 3,5,6-trichloro-1,2,4-triazine chemscene.com. This compound provides the necessary 1,2,4-triazine core with reactive leaving groups (chlorine atoms) that can be sequentially substituted by nucleophiles .

A documented synthesis of 3,5,6-trichloro-1,2,4-triazine starts from 5-bromo-6-azauracil chemicalbook.com. The reaction involves heating the starting material with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) in the presence of N,N-diethylaniline. This process converts the oxo and bromo groups of the starting heterocycle into chloro groups, yielding the desired trichlorinated triazine. The reported yield for this conversion is 78% chemicalbook.com.

Synthesis of Precursor: 3,5,6-Trichloro-1,2,4-triazine

| Reactant | Reagent | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-6-azauracil | Phosphorus Pentachloride (PCl₅) | Phosphorus Oxychloride (POCl₃) / N,N-Diethylaniline | Stirred at 120°C for 5 hours | 78% | chemicalbook.com |

It is important to distinguish the 1,2,4-triazine precursors from those used for the more common 1,3,5-triazine isomers. A large body of chemical literature deals with Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) dtic.milrsc.orgmdpi.comresearchgate.net. Cyanuric chloride is a symmetrical triazine synthesized by the trimerization of cyanogen (B1215507) chloride. Due to its commercial availability and the stepwise, temperature-controlled reactivity of its three chlorine atoms, it serves as a versatile precursor for a vast number of di- and tri-substituted 1,3,5-triazine derivatives mdpi.comresearchgate.netchemrxiv.org. However, it is not a direct precursor for the synthesis of the 1,2,4-triazine ring system and its derivatives like this compound. The synthesis of the 1,2,4-triazine core requires a different strategic approach, as exemplified by the route starting from 5-bromo-6-azauracil chemicalbook.com.

Reactivity and Mechanistic Investigations of Dichloro 1,2,4 Triazin 5 Amine

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms on the Dichloro-1,2,4-triazin-5-amine ring are susceptible to nucleophilic attack due to the electron-withdrawing nature of the triazine ring. This reactivity is the basis for the synthesis of a wide array of substituted triazine derivatives. The substitution process is influenced by several factors, including the position of the chlorine atoms, the nature of the nucleophile, and the reaction conditions.

Regioselectivity in Dihalogenated Triazines

In dihalogenated triazines, the position of nucleophilic attack is not random. The regioselectivity is governed by the electronic environment of the carbon atoms attached to the halogens. The presence of the amino group at the 5-position introduces an additional layer of complexity. Generally, nucleophilic aromatic substitution (SNAr) on chloro-s-triazine compounds is a well-established process.

The substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is temperature-dependent, with the first substitution occurring at 0 °C, the second at room temperature, and the third under heating. This stepwise reactivity allows for controlled synthesis of mono-, di-, and trisubstituted triazines. While specific studies on the regioselectivity of this compound are not extensively detailed in the provided search results, the principles governing related systems like 2,4-dichloroquinazolines can offer insights. In these systems, nucleophilic attack by amines consistently occurs at the 4-position, indicating a clear regioselective preference. This is attributed to the relative electronic deficiencies of the carbon centers.

Kinetics and Thermodynamics of Substitution Processes

The kinetics of nucleophilic substitution on dichlorotriazines typically follow second-order rate laws, where the rate is dependent on the concentrations of both the triazine substrate and the nucleophile. This is characteristic of a bimolecular nucleophilic substitution (SN2) mechanism. The reaction proceeds through a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom as the leaving group (chloride ion) departs.

Kinetic studies on the aromatic nucleophilic substitution reaction of a related compound, 3,6-dichloro-1,2,4,5-tetrazine, with biothiols have shown that the reaction proceeds via an addition-elimination mechanism, with the nucleophilic attack being the rate-determining step. The activation parameters, including activation energy and entropy of activation, can provide valuable information about the transition state of the reaction. For instance, a large negative entropy of activation would suggest a highly ordered transition state, which is consistent with a bimolecular reaction.

Influence of Substituents on Reactivity Profile

In dichlorotriazine dyes, the feedback of electrons from an amino bridging group can mute the susceptibility of the chloro substituents to nucleophilic displacement. This deactivating effect means that harsher reaction conditions, such as higher temperatures, may be required to achieve substitution compared to more electron-deficient triazines.

Conversely, the nature of the incoming nucleophile also plays a crucial role. More nucleophilic amines will react more readily. nih.gov Studies on model dichlorotriazines have shown that selectivity for monosubstitution is favored at lower temperatures and with more nucleophilic amines. nih.gov Steric hindrance on the nucleophile can also significantly affect the rate and selectivity of the reaction. nih.gov

Reactions Involving the Amine Functionality

The amine group of this compound is itself a reactive center, capable of undergoing a variety of chemical transformations. These reactions provide another avenue for the functionalization of this heterocyclic scaffold.

Acylation, Alkylation, and Arylation Strategies

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to react with various electrophiles.

Acylation: The amine can be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction typically occurs in the presence of a base to neutralize the HCl or carboxylic acid byproduct. The resulting N-acyl derivatives are important intermediates in organic synthesis. The acylation of aminotriazines is a common strategy to introduce new functional groups.

Alkylation: Alkylation of the amine functionality can be achieved using alkyl halides. The reaction introduces an alkyl group onto the nitrogen atom. The reactivity in these reactions will depend on the nature of the alkylating agent and the reaction conditions.

Arylation: N-arylation of amines can be accomplished through various methods, including transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions are widely used for the formation of C-N bonds.

Condensation and Cyclocondensation Reactions

The amine group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org

Furthermore, the bifunctional nature of this compound, possessing both an amine group and reactive chlorine atoms, makes it a valuable precursor for cyclocondensation reactions to form fused heterocyclic systems. beilstein-journals.orgnih.gov These reactions involve the initial reaction of the amine group, followed by an intramolecular nucleophilic substitution by another nucleophilic center to displace one of the chlorine atoms, leading to the formation of a new ring fused to the triazine core. The regiochemistry of these cyclization reactions is an important aspect to consider. beilstein-journals.orgnih.gov

For example, the reaction of aminotriazoles with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine rings. Similarly, condensation with dicarbonyl compounds can result in the formation of various fused heterocyclic systems, which are of interest in medicinal chemistry due to their diverse biological activities.

Electrophilic Reactions of the Triazine Ring System

The 1,2,4-triazine (B1199460) ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. Compared to benzene, triazine isomers possess significantly weaker resonance energy, which predisposes them to nucleophilic substitution rather than electrophilic substitution. researchgate.netresearchgate.net The carbon atoms of the triazine ring are electron-poor, making them inherently unreactive towards attack by electrophiles, a characteristic reaction of electron-rich aromatic systems like benzene.

For this compound, the reactivity towards electrophiles is further diminished by the presence of two strongly electron-withdrawing chlorine atoms. These groups intensify the electron deficiency of the triazine ring, further deactivating it against electrophilic attack. While the amino group at the C5 position is typically an activating group in electrophilic aromatic substitution, its effect is substantially mitigated by the powerful electron-withdrawing nature of the triazine ring itself. researchgate.net Research on related amino-triazine systems has indicated that the triazine ring's strong electron-withdrawing effect deactivates the exocyclic amino group towards electrophilic attack. researchgate.net

Consequently, classical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which readily occur on benzene and its derivatives, are not characteristic of the 1,2,4-triazine ring system and are generally not observed under standard conditions. The high activation energy required for an electrophile to attack the electron-poor carbon atoms of the this compound ring makes such reactions mechanistically unfavorable.

Reaction Pathway Elucidation and Mechanistic Hypotheses

The reaction pathways of this compound are predominantly characterized by nucleophilic substitution and cycloaddition reactions, reflecting the electron-deficient nature of the triazine core.

Nucleophilic Aromatic Substitution (SNAr) Pathway: The most prevalent reaction pathway for chlorotriazines is nucleophilic aromatic substitution (SNAr). In this compound, the chlorine atoms are excellent leaving groups and the ring carbons to which they are attached are electrophilic, making them susceptible to attack by nucleophiles. This pathway is analogous to the well-studied reactions of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.comnih.govresearchgate.net

The mechanism proceeds via a two-step addition-elimination process. A nucleophile first attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Subsequently, the chloride ion is eliminated, restoring the aromaticity of the triazine ring.

The substitution of the two chlorine atoms is hypothesized to be sequential. The reactivity of the remaining chlorine atom is reduced after the first substitution due to the introduction of an electron-donating nucleophile onto the ring. researchgate.net This difference in reactivity allows for controlled, stepwise substitution by using different nucleophiles or by carefully controlling reaction conditions such as temperature. For instance, in related systems, the first substitution can often be achieved at low temperatures (e.g., 0 °C), while subsequent substitutions require higher temperatures. researchgate.netnih.gov The presence and electronic nature of the C5-amino group and the incoming nucleophile will influence the regioselectivity of the substitution, determining which of the two chlorine atoms reacts first.

Inverse Electron-Demand Diels-Alder (IEDDA) Pathway: A significant reaction pathway for 1,2,4-triazines involves their participation as the 4π-electron component (azadiene) in inverse electron-demand Diels-Alder reactions with electron-rich dienophiles (e.g., enamines, ynamines, or strained alkenes). nih.govnih.gov This cycloaddition reaction is a powerful tool for the synthesis of other heterocyclic systems.

The proposed mechanism involves a [4+2] cycloaddition of the 1,2,4-triazine with the dienophile to form a bicyclic intermediate. This intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, leading to the expulsion of a stable molecule, most commonly dinitrogen (N₂), and the formation of a new, functionalized heterocyclic ring, such as a pyridine or pyridazine derivative. nih.govresearchgate.net

Computational studies using density functional theory (DFT) have been employed to explore the mechanisms of these reactions, indicating that they can proceed through either concerted or stepwise pathways depending on the substituents and solvent. researchgate.net The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, enhances the reactivity of the triazine ring in IEDDA reactions.

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted 1,2,4-Triazin-5-amines

The synthesis of substituted 1,2,4-triazin-5-amines from a dichloro precursor predominantly involves the sequential nucleophilic substitution of the chlorine atoms. This strategy is well-established for various chlorinated triazine systems, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and the principles are directly applicable to dichloro-1,2,4-triazin-5-amine. The reactivity of the chlorine atoms on the triazine ring is significantly influenced by the electronic nature of the ring and the substituents already present. The electron-withdrawing character of the triazine ring facilitates nucleophilic attack on the carbon atoms bearing the chlorine atoms.

The substitution reactions are typically controlled by temperature, allowing for a stepwise replacement of the chlorine atoms. Generally, the first substitution occurs at a lower temperature, while the second substitution requires more forcing conditions. This differential reactivity enables the synthesis of mono-substituted and di-substituted derivatives in a controlled manner. A wide range of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols, leading to a diverse array of substituted 1,2,4-triazin-5-amines.

The general scheme for the synthesis of substituted 1,2,4-triazin-5-amines via nucleophilic substitution is presented below:

Scheme 1: General reaction scheme for the nucleophilic substitution of this compound.

The following table summarizes the types of nucleophiles that can be used and the corresponding substituted products.

| Nucleophile (Nu-H) | Product Type | General Structure |

| Primary/Secondary Amines (R¹R²NH) | Amino-substituted 1,2,4-triazin-5-amines | |

| Alcohols (R-OH) | Alkoxy-substituted 1,2,4-triazin-5-amines | |

| Thiols (R-SH) | Thioether-substituted 1,2,4-triazin-5-amines |

Table 1: Examples of nucleophiles for the synthesis of substituted 1,2,4-triazin-5-amines.

Functionalization at Nitrogen and Carbon Positions

Further derivatization of the this compound core can be achieved by targeting the exocyclic amino group and the carbon atoms of the triazine ring.

Functionalization of the Amino Group:

The amino group at the C5 position can undergo a variety of chemical transformations. For instance, it can be acylated, alkylated, or used as a handle to introduce other functional groups. The reactivity of this amino group is influenced by the electronic properties of the triazine ring. In some cases, the amino group may be a primary, secondary, or tertiary amine, allowing for a range of derivatization possibilities. A patent for derivatives of a structurally related compound, 6-(2,3-dichlorophenyl)-1,2,4-triazin-5-amine, describes the modification of the amino group at the 3-position, which can be a primary, secondary, or tertiary amine, highlighting the potential for similar functionalization on the C5-amino group of the parent compound google.com.

Functionalization at Carbon Positions:

The carbon atoms of the triazine ring, particularly those bearing the chlorine atoms, are the primary sites for functionalization through nucleophilic substitution as detailed in the previous section. The introduction of different substituents at these positions can significantly alter the chemical and physical properties of the resulting molecules. The choice of nucleophile and reaction conditions determines the nature of the substituent introduced. For example, reaction with amines leads to amino-substituted triazines, while reaction with alkoxides yields alkoxy-substituted triazines.

Heterocycle Annulation at the Triazine Scaffold

The synthesis of fused heterocyclic systems containing the 1,2,4-triazine (B1199460) ring is a valuable strategy for creating more complex and structurally diverse molecules. This can be achieved by introducing functional groups onto the triazine core that can participate in subsequent cyclization reactions.

The general strategy for heterocycle annulation can be envisioned as follows:

Functionalization: Introduction of a reactive group (e.g., hydrazine (B178648), hydroxylamine) at one of the chloro-positions.

Cyclization: Reaction of the functionalized triazine with a suitable reagent to facilitate ring closure and the formation of a new heterocyclic ring fused to the 1,2,4-triazine core.

Structure-Reactivity Relationships in Derivatives for Synthetic Utility

The reactivity of this compound and its derivatives is intrinsically linked to the electronic nature of the substituents on the triazine ring. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and for predicting the chemical behavior of the resulting analogues.

The two chlorine atoms are strong electron-withdrawing groups, which activate the triazine ring towards nucleophilic aromatic substitution. The amino group at the C5 position is an electron-donating group, which can modulate the reactivity of the ring.

Upon substitution of one or both chlorine atoms, the reactivity of the triazine ring is altered. The introduction of electron-donating groups, such as amino or alkoxy groups, will generally decrease the electrophilicity of the remaining chlorinated carbon, making subsequent substitutions more difficult. Conversely, the introduction of electron-withdrawing groups would be expected to enhance the reactivity towards further nucleophilic attack.

This principle of decreasing reactivity with successive substitution is a well-documented phenomenon in the chemistry of chlorotriazines and allows for selective and controlled synthesis of di- and tri-substituted derivatives nih.gov. For example, in the case of cyanuric chloride, the first chlorine atom is highly reactive and can be substituted at low temperatures, while the substitution of the second and third chlorine atoms requires progressively higher temperatures . A similar trend in reactivity can be anticipated for this compound.

The following table provides a qualitative summary of the expected influence of substituents on the reactivity of the triazine ring towards nucleophilic substitution.

| Substituent (at C3 or C6) | Electronic Effect | Expected Impact on Reactivity of Remaining Chloro Group |

| Amino (-NR¹R²) | Electron-donating | Decrease |

| Alkoxy (-OR) | Electron-donating | Decrease |

| Thioether (-SR) | Electron-donating | Decrease |

| Cyano (-CN) | Electron-withdrawing | Increase |

| Nitro (-NO₂) | Electron-withdrawing | Increase |

Table 2: Predicted structure-reactivity relationships for substituted 1,2,4-triazin-5-amine (B3024366) derivatives.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic nature of triazine systems. irjweb.comd-nb.infocolab.ws Methods such as B3LYP (Becke's three-parameter Lee-Yang-Parr exchange-correlation functional) combined with basis sets like 6-311G++(d,p) provide a robust framework for analyzing molecular orbitals and charge distributions. irjweb.comcolab.ws

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For Dichloro-1,2,4-triazin-5-amine, the HOMO is expected to be primarily localized over the electron-rich π-system of the triazine ring and the lone pair of the exocyclic amino group. Conversely, the LUMO is anticipated to be distributed across the electron-deficient triazine ring, with significant contributions from the carbon atoms bonded to the electronegative chlorine atoms.

While direct calculations for the target compound are not available, data from related 1,2,4-triazine (B1199460) derivatives provide valuable comparative insights. For example, DFT calculations on N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine yielded a HOMO-LUMO gap of 4.4871 eV, reflecting significant stability. irjweb.com

Table 1: Representative Frontier Orbital Energies for a 1,2,4-Triazine Derivative Data based on N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine, calculated at the B3LYP/6-311++G(d,p) level. irjweb.com

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.2967 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8096 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (Gap) | 4.4871 | HOMO-LUMO energy gap; an indicator of kinetic stability and chemical reactivity. |

The distribution of electron density within a molecule is key to predicting its reactive sites. Computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges. colab.ws These calculations help identify electrophilic (electron-poor) and nucleophilic (electron-rich) centers.

In this compound, the nitrogen atoms within the triazine ring are expected to carry the most significant negative charges, making them potential sites for protonation or coordination. The carbon atoms of the triazine ring, especially those attached to the chlorine atoms (C3 and C6), are predicted to be highly electrophilic due to the strong electron-withdrawing effects of both the ring nitrogens and the chlorine substituents. These carbon atoms are therefore the most probable sites for nucleophilic attack.

Table 2: Predicted Reactive Sites in this compound Based on Charge Distribution Principles Predictions based on general principles observed in related substituted triazines. colab.ws

| Atom/Site | Predicted Partial Charge | Predicted Reactivity |

|---|---|---|

| Triazine Ring Nitrogens | Negative | Nucleophilic / Basic |

| Amino Group Nitrogen | Negative | Nucleophilic / Basic |

| C3 and C6 Carbons | Positive | Electrophilic (susceptible to nucleophilic attack) |

| Chlorine Atoms | Negative | Leaving groups in substitution reactions |

Reaction Mechanism Modeling using Computational Methods

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that can be difficult to observe experimentally. For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the chlorine substituents. google.com

The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier. For an SNAr reaction on the dichlorotriazine ring, the mechanism would involve the formation of a high-energy intermediate, often called a Meisenheimer complex. Computational calculations can optimize the geometry of this transition state. Its identity is confirmed through vibrational frequency analysis, where a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction path.

Table 3: Conceptual Energy Profile Components for a Nucleophilic Substitution Reaction

| Component | Symbol | Description |

|---|---|---|

| Energy of Reactants | Ereactants | The initial energy of the starting materials (e.g., this compound and a nucleophile). |

| Energy of Transition State | ETS | The maximum energy barrier that must be overcome for the reaction to proceed. |

| Energy of Products | Eproducts | The final energy of the reaction products. |

| Activation Energy | Ea = ETS - Ereactants | The energy required to initiate the reaction; governs the reaction rate. |

| Reaction Energy | ΔHrxn = Eproducts - Ereactants | The net energy change, indicating if the reaction is exothermic (negative) or endothermic (positive). |

Conformational Analysis and Molecular Geometry

Computational geometry optimization is used to determine the most stable three-dimensional arrangement of atoms in a molecule. Using DFT methods, the bond lengths, bond angles, and dihedral angles corresponding to a minimum on the potential energy surface are calculated. irjweb.com

For this compound, the 1,2,4-triazine core is expected to be essentially planar. The geometry optimization would provide precise values for the C-N, C-C, C-Cl, and N-H bond lengths, as well as the internal angles of the heterocyclic ring. These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, if available for this or structurally similar compounds.

Table 4: Predicted Molecular Geometry Parameters for this compound Values are illustrative and based on typical parameters for related heterocyclic systems.

| Parameter | Predicted Value Range |

|---|---|

| C-N bond length (in ring) | 1.32 - 1.38 Å |

| C-C bond length (in ring) | 1.40 - 1.45 Å |

| C-Cl bond length | 1.72 - 1.76 Å |

| C-NH2 bond length | 1.35 - 1.40 Å |

| Ring Bond Angles | 115° - 125° |

Spectroscopic Parameter Prediction for Structural Verification

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which serve as a crucial adjunct to experimental data for the definitive structural verification of molecules like this compound. Theoretical calculations, primarily employing Density Functional Theory (DFT), can provide insights into the vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra of the compound.

Predicted Vibrational Frequencies: Theoretical calculations can predict the vibrational modes of the this compound molecule. These predictions are instrumental in assigning the absorption bands observed in experimental infrared (IR) and Raman spectra. Key vibrational modes for this molecule would include the stretching and bending of the N-H bonds in the amine group, the C-N and N-N stretching modes within the triazine ring, and the C-Cl stretching vibrations. A comparison between the calculated and experimental frequencies, often with the application of a scaling factor to the theoretical data to account for anharmonicity and other method-specific deviations, is a standard procedure for confirming the molecular structure.

Predicted NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is another vital application of computational chemistry for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical calculations would predict the chemical shifts for the protons of the amine group and the carbon atoms in the triazine ring. These predicted values, when compared with experimental NMR data, can help to confirm the connectivity and chemical environment of the atoms within the molecule.

Predicted Electronic Transitions: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Visible) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, these calculations would provide information about the electronic transitions between molecular orbitals, helping to interpret the experimental UV-Vis spectrum.

A hypothetical data table for predicted spectroscopic parameters, based on methodologies applied to similar compounds, is presented below. It is important to note that these are illustrative values and would require specific calculations for this compound for actual verification.

| Spectroscopic Parameter | Predicted Value (Illustrative) |

| IR Frequencies (cm-1) | |

| N-H Stretch | 3400-3500 |

| C=N Stretch (ring) | 1550-1650 |

| C-Cl Stretch | 700-800 |

| 13C NMR Chemical Shifts (ppm) | |

| C3 | 160-170 |

| C5 | 150-160 |

| C6 | 140-150 |

| UV-Vis λmax (nm) | 250-280 |

Note: The data in this table is illustrative and not based on actual published calculations for this compound.

Solvent Effects on Reactivity and Structure

The chemical reactivity and molecular structure of a compound can be significantly influenced by the surrounding solvent environment. Computational and theoretical investigations into the solvent effects on this compound would provide critical insights into its behavior in different chemical processes. These studies typically employ implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation.

Solvent Effects on Molecular Geometry: The polarity of the solvent can influence the bond lengths and angles of a molecule. For this compound, which possesses a polar amine group and electronegative chlorine atoms, an increase in solvent polarity is expected to have a noticeable effect on its geometry. For example, in polar solvents, the N-H bonds of the amine group may be slightly elongated due to hydrogen bonding interactions with the solvent molecules. The dipole moment of the molecule is also expected to increase with increasing solvent polarity.

Solvent Effects on Reactivity: Solvents can play a crucial role in the kinetics and thermodynamics of chemical reactions involving this compound. For instance, in nucleophilic substitution reactions where the chlorine atoms are displaced, the nature of the solvent can stabilize the transition states and intermediates, thereby affecting the reaction rate. Theoretical calculations can be used to model the reaction pathways in different solvents to understand these effects. The reactivity of the amine group can also be modulated by the solvent through hydrogen bonding and protonation effects.

Tautomerism and Solvent Effects: For molecules that can exist in different tautomeric forms, the solvent can significantly influence the equilibrium between these forms. While this compound is predominantly expected to exist in the amine form, computational studies could explore the relative stability of its imine tautomer in various solvents. Polar protic solvents, in particular, can stabilize one tautomer over another through specific hydrogen bonding interactions.

A hypothetical data table illustrating the predicted effect of different solvents on a key structural parameter, the dipole moment, is provided below.

| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) (Illustrative) |

| Gas Phase | 1 | 3.5 |

| Dichloromethane | 8.93 | 4.8 |

| Acetonitrile (B52724) | 37.5 | 5.5 |

| Water | 80.1 | 6.2 |

Note: The data in this table is illustrative and not based on actual published calculations for this compound.

Advanced Analytical Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of "Dichloro-1,2,4-triazin-5-amine". By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For "this compound," a combination of one-dimensional (¹H, ¹³C) and multi-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide an unambiguous assignment of all proton and carbon signals and confirm the compound's covalent framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, primarily showing signals corresponding to the amine (-NH₂) protons. The chemical shift of these protons can be influenced by solvent, concentration, and temperature, but would typically appear in the region of 5.0-8.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would be critical for identifying the carbon atoms within the triazine ring. Three distinct signals are expected, corresponding to the two chlorine-bearing carbons and the carbon atom attached to the amine group. The carbons bonded to the electronegative chlorine and nitrogen atoms would appear at the downfield end of the spectrum.

¹⁵N NMR: Given the four nitrogen atoms in the heterocyclic ring, ¹⁵N NMR could provide valuable data on their distinct electronic environments, although it is a less common technique due to lower sensitivity.

Multi-dimensional NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals (amine protons) with their directly attached nitrogen atoms (if ¹⁵N-labeled). Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range couplings between protons and carbons, confirming the connectivity of the amino group to the triazine ring.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H (NH₂) | 5.0 - 8.0 | Typical range for amine protons, subject to exchange and hydrogen bonding. |

| ¹³C (C-NH₂) | 150 - 160 | Carbon attached to an amino group in a nitrogen-rich heterocycle. |

| ¹³C (C-Cl) | 160 - 170 | Carbons bonded to electronegative chlorine atoms within the triazine ring. |

Note: Predicted values are based on data for structurally similar triazine derivatives and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Using electron impact (EI) ionization, a molecular ion peak (M⁺) for "this compound" would be observed, confirming its elemental composition (C₃H₂Cl₂N₄). The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺, M+2, M+4 peaks with a ratio of approximately 9:6:1).

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of a Chlorine Atom: A primary fragmentation step would be the cleavage of a C-Cl bond to yield an [M-Cl]⁺ ion.

Loss of HCN or ClCN: The triazine ring could undergo cleavage, leading to the elimination of neutral fragments like hydrogen cyanide (HCN) or cyanogen (B1215507) chloride (ClCN).

Ring Contraction/Rearrangement: Heterocyclic systems can undergo complex rearrangements upon ionization, leading to various smaller, stable cationic fragments.

Analysis of these fragmentation pathways provides corroborating evidence for the proposed structure.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Description |

| 164 | [C₃H₂Cl₂N₄]⁺ | Molecular Ion (M⁺) |

| 129 | [C₃H₂ClN₄]⁺ | Loss of a chlorine atom |

| 103 | [C₂HClN₃]⁺ | Loss of HCN from the [M-Cl]⁺ fragment |

| 67 | [C₂H₂N₃]⁺ | Loss of chlorine from a smaller ring fragment |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. It is highly effective for identifying the functional groups present in "this compound".

N-H Vibrations: The amine group would give rise to characteristic stretching vibrations in the IR spectrum, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. The corresponding N-H bending (scissoring) vibration would be observed around 1600-1650 cm⁻¹.

Triazine Ring Vibrations: The 1,2,4-triazine (B1199460) ring has a set of characteristic stretching and bending vibrations. Strong bands associated with C=N and C-N stretching are expected in the 1400-1600 cm⁻¹ fingerprint region.

C-Cl Vibrations: The carbon-chlorine stretching vibrations would produce strong absorptions in the lower frequency region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the triazine ring.

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3300 - 3500 | N-H Stretch | IR |

| 1600 - 1650 | N-H Bend | IR |

| 1400 - 1600 | C=N / C-N Ring Stretch | IR, Raman |

| 600 - 800 | C-Cl Stretch | IR |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org The "this compound" molecule contains both π-bonds and non-bonding (lone pair) electrons, making it an active chromophore.

The expected electronic transitions include:

π → π* Transitions: These higher-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the triazine ring. uzh.ch They typically result in strong absorption bands in the shorter wavelength UV region (around 200-270 nm).

n → π* Transitions: These transitions involve promoting a non-bonding electron (from the nitrogen or chlorine atoms) to a π* antibonding orbital. uzh.ch These are lower in energy and appear at longer wavelengths (often >270 nm) but are typically much weaker in intensity compared to π → π* transitions. uzh.chyoutube.com

The position and intensity of these absorption bands can be influenced by the solvent polarity.

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Relative Intensity (Molar Absorptivity, ε) |

| π → π | 200 - 270 | High |

| n → π | > 270 | Low |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecule's three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the "this compound" molecule.

A single-crystal X-ray diffraction experiment would reveal:

Molecular Geometry: Unambiguous confirmation of the 1,2,4-triazine ring structure and the positions of the chloro and amine substituents.

Planarity: The degree of planarity of the triazine ring.

Intermolecular Interactions: The crystal packing arrangement, including any hydrogen bonding involving the amine group and nitrogen atoms of adjacent molecules, which governs the solid-state properties of the compound.

Based on analyses of similar nitrogen-containing heterocyclic compounds, one could anticipate key structural features. mdpi.comnih.gov

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value | Significance |

| Crystal System | Monoclinic | Common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group. |

| C-Cl Bond Length | ~1.74 Å | Typical length for a C-Cl bond on an aromatic ring. |

| C-N (ring) Bond Length | 1.32 - 1.35 Å | Reflects the aromatic character of the triazine ring. |

| C-NH₂ Bond Length | ~1.36 Å | Shorter than a typical C-N single bond due to resonance. |

| Intermolecular H-bonds | N-H···N | Expected interaction between the amine donor and a ring nitrogen acceptor. |

Note: These values are illustrative and based on data from structurally related heterocyclic crystals.

Chromatographic and Separation Science Applications in Research Contexts

Chromatographic techniques are essential for the purification of "this compound" and for the analysis of its purity in research settings. mdpi.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the primary method for assessing the purity of the compound. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely provide good separation from starting materials or byproducts. A UV detector set to the λₘₐₓ of the compound would be used for detection.

Gas Chromatography (GC): Due to its heteroaromatic structure, "this compound" may have sufficient volatility and thermal stability for GC analysis, potentially coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions that synthesize the compound and to determine appropriate solvent systems for larger-scale column chromatography purification.

The retention behavior of the compound in these systems provides qualitative information about its polarity and lipophilicity. mdpi.com

Information on "this compound" is Not Available in Existing Scientific Literature

Following a comprehensive review of scientific databases and literature, it has been determined that there is a significant lack of specific, detailed information on the chemical compound “this compound.” The available research does not provide sufficient data to construct a thorough and scientifically accurate article based on the requested outline.

The vast majority of published research in this chemical space is focused on a different, more common isomer: dichloro-1,3,5-triazine derivatives . These compounds, often synthesized from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), are part of the symmetrical triazine (s-triazine) family and have a broad range of documented applications.

The structural difference between these isomers is critical. The placement of nitrogen atoms in the triazine ring dictates the compound's chemical properties, reactivity, and potential applications.

1,2,4-Triazine: An asymmetrical ring with nitrogen atoms at positions 1, 2, and 4.

1,3,5-Triazine (B166579): A symmetrical ring with nitrogen atoms at positions 1, 3, and 5.

Due to this scarcity of data specifically concerning this compound, it is not possible to provide factual content for the requested sections on its use as a synthetic intermediate, its role in multi-component reactions, its applications in agrochemical research, or its utility in material science. Any attempt to generate such an article would be speculative and would not adhere to the required standards of scientific accuracy.

Should information on the extensively researched dichloro-1,3,5-triazine derivatives be of interest, a detailed article on their diverse applications can be provided.

Advanced Applications in Chemical Sciences Excluding Prohibited Areas

Applications in Material Science (e.g., Dyes, Pigments, Functional Polymers)

Precursors for Chromophoric Systems and Azo Dyes

The dichloro-s-triazine moiety is a cornerstone in the synthesis of reactive azo dyes, a dominant class of colorants used extensively in the textile industry. nih.govresearchgate.net These dyes are prized for their ability to form strong, covalent bonds with hydroxyl groups on cellulosic fibers like cotton, leading to excellent wash fastness. uctm.edu While direct synthesis from Dichloro-1,2,4-triazin-5-amine is not widely documented, the core structure of an amino-dichloro-triazine is integral to many reactive dye designs. In these systems, the triazine ring functions not as the primary chromophore (the color-causing part of the molecule) but as a highly effective "reactive handle" or linker.

The general synthetic strategy involves three main parts: the chromogen (e.g., an azo compound), a bridging group, and the reactive triazine system. The synthesis typically begins with the creation of the azo chromophore through a diazotization and coupling reaction. nih.gov Separately, a dichlorotriazine unit, often derived from the more common and inexpensive starting material 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is prepared. researchgate.netmjbas.com By controlling reaction temperature, the chlorine atoms on cyanuric chloride can be substituted sequentially. Reaction with an amine-containing compound links the chromophore to the triazine ring.

The amino group on a precursor like this compound can serve two purposes. It can be the point of attachment for the chromophore, or it can modulate the electronic properties and reactivity of the triazine ring. The two chlorine atoms remain as reactive sites for covalent bonding with the fiber. This bifunctional reactivity allows for the creation of dyes with high fixation efficiency. mjbas.comresearchgate.net Research has focused on synthesizing heterobifunctional reactive dyes to improve performance and reduce hydrolysis of the dye in the dyebath. uctm.eduncsu.edu The incorporation of the amino-dichloro-triazine unit is a key strategy in creating dyes with a wide shade gamut, good stability, and superior fastness properties. uctm.edu

| Dye Structure/Class | Reactive Group | Typical Chromophore Class | Absorption Maxima (λmax) | Key Features |

|---|---|---|---|---|

| Bifunctional Dichloro-s-triazinyl (DCT) Azo Dyes | Dichloro-s-triazine | Azo-naphthalene derivatives (e.g., based on H-acid, J-acid) | Varies with chromophore (e.g., 530-560 nm for red/purple shades) | High fixation efficiency and good wash fastness on wool and cotton. mjbas.comresearchgate.net |

| Dyes with Anthraquinone (B42736) and s-Triazine Moieties | Dichloro-s-triazine | Anthraquinone | Broad absorption in the visible spectrum, specific λmax depends on substitution. | Combines the brightness of anthraquinone chromophores with the reactivity of triazines. researchgate.net |

| Heterobifunctional Reactive Dyes | Dichloro-s-triazine and Sulfatoethylsulfone | Azo | Often show a slight bathochromic shift (7-17 nm) compared to parent DCT dyes. ncsu.edu | Designed for higher fixation, better leveling, and application at lower salt concentrations. ncsu.edu |

| Novel 1,2,4-Triazine (B1199460) Azo Dyes | (Varies) | Azo group integrated with a 1,2,4-triazine ring | Dependent on substituents, can be tuned across the visible spectrum. | The 1,2,4-triazine ring is part of the core chromophoric system itself. rsc.orgresearchgate.net |

Ligand Chemistry for Coordination Polymers and Advanced Materials

Coordination polymers are a class of materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.gov The resulting structures can be one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. Triazine-based molecules are of significant interest as ligands due to the presence of multiple nitrogen atoms that can act as Lewis basic sites to coordinate with metal centers. researchgate.net

This compound possesses several potential coordination sites: the nitrogen atoms within the triazine ring and the exocyclic amino group. This allows it to act as a versatile building block for coordination polymers. The nitrogen-rich triazine core can bridge multiple metal centers, facilitating the formation of extended networks. mdpi.com The specific geometry and connectivity of the resulting polymer are influenced by the coordination preference of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. mdpi.com

While the direct use of this compound as a ligand is not extensively detailed in the literature, the broader family of amino-triazines and related nitrogen-rich heterocycles has been successfully employed to synthesize a variety of coordination polymers with interesting properties. For example, 3-amino-1,2,4-triazole has been used with pyrazine-2,3-dicarboxylic acid to construct a luminescent 2D Zn(II) coordination polymer. researchgate.net In such structures, the triazole/triazine units can act as terminal (monodentate) or bridging (bidentate) ligands, influencing the final dimensionality of the framework. researchgate.net

The two chlorine atoms on this compound offer a unique advantage. They can be substituted with other functional groups prior to polymerization. This allows for the rational design of ligands with tailored properties, such as specific lengths, geometries, or functionalities, which in turn directs the assembly of the final coordination polymer. This synthetic versatility makes triazine derivatives powerful tools in crystal engineering and the development of advanced materials like metal-organic frameworks (MOFs). researchgate.net

| Ligand | Metal Ion | Dimensionality | Structural Features | Potential Application |

|---|---|---|---|---|

| 3-Amino-1,2,4-triazole (AmTAZ) (co-ligand) | Zn(II) | 2D Layer -> 3D Supramolecular | Layers extended by intermolecular hydrogen bonds; AmTAZ acts as a terminal ligand. researchgate.net | Luminescence. researchgate.net |

| 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (bpmt) | Na(I) | 0D (Discrete Complex) | Distorted octahedral geometry around the Na(I) ion with two tridentate pincer ligands. mdpi.com | Antimicrobial activity. mdpi.com |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazin-2-ol (MPT) | Ni(II) | 1D Chain | Polymeric structure formed via bridging thiocyanate (B1210189) linkers; MPT acts as a bidentate chelate. mdpi.com | Antimicrobial, Cytotoxic activity. mdpi.com |

| 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine (H2bmtz) | Cd(II) | 3D Framework | Sulfate anions create 2D sheets which are interconnected by the H2bmtz ligands. nih.gov | Crystal engineering. nih.gov |

Environmental Transformation and Degradation Pathways Excluding Ecotoxicity and Safety

Photolytic Degradation Mechanisms in Environmental Media

Photodegradation is a significant pathway for the transformation of chemical compounds in the environment, driven by the absorption of light energy. For chlorinated triazines, this process can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, involving photosensitizing agents present in the environment. While specific studies on Dichloro-1,2,4-triazin-5-amine are not available, research on other chloro-triazines indicates that UV radiation can induce dechlorination and hydroxylation.

Studies on related triazine compounds suggest that photolytic degradation would likely proceed via the substitution of chlorine atoms with hydroxyl groups. This occurs because the carbon-chlorine bond is susceptible to cleavage upon absorption of UV light. The primary photoproducts would therefore be mono- and di-hydroxylated derivatives of the parent compound. Further degradation could lead to the opening of the triazine ring.

| Potential Photoproduct | Chemical Formula | Formation Pathway |

| Chloro-hydroxy-1,2,4-triazin-5-amine | C₃H₃ClN₄O | Photolytic substitution of one chlorine atom with a hydroxyl group. |

| Dihydroxy-1,2,4-triazin-5-amine | C₃H₄N₄O₂ | Photolytic substitution of both chlorine atoms with hydroxyl groups. |

Note: This table is predictive and based on degradation pathways of other chlorinated triazines.

The rate of photolysis is dependent on factors such as light intensity, wavelength, pH, and the presence of natural photosensitizers like humic acids in the water. For analogous compounds, kinetic studies show that photodegradation follows pseudo-first-order kinetics. The half-life can range from hours to days, indicating that photolysis is a relevant, but not always rapid, degradation pathway in surface waters.

Abiotic Hydrolysis Pathways in Aquatic Systems

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For chlorinated triazines, the chlorine substituents are susceptible to nucleophilic substitution by water or hydroxide (B78521) ions, replacing the chlorine with a hydroxyl group. This process is a key abiotic degradation pathway in aquatic environments.

The hydrolysis of chloro-s-triazines is highly dependent on pH. The reaction can be catalyzed by both acids and bases. Studies on 2-amino-4,6-dichloro-1,3,5-triazines have shown that the substitution of a chlorine atom by a hydroxide ion can be achieved under basic conditions (e.g., 10% aqueous sodium hydroxide) at room temperature. researchgate.net The rate of hydrolysis is generally slow at neutral pH and increases significantly under acidic or alkaline conditions. This is because protonation of the ring nitrogen atoms under acidic conditions or the presence of hydroxide ions under alkaline conditions facilitates the nucleophilic attack on the carbon atom bonded to the chlorine.

The primary products of hydrolysis are hydroxylated derivatives. The initial step is the replacement of one chlorine atom to form a chloro-hydroxy-triazine derivative. Subsequent hydrolysis can replace the second chlorine atom, yielding a dihydroxy-triazine compound. Research on 2-amino-4,6-dichloro-1,3,5-triazines has identified the formation of 4-chloro-6-amino-1,3,5-triazin-2(1H)-one as a hydrolysis product. researchgate.net Further hydrolysis can ultimately lead to the formation of compounds like cyanuric acid through the replacement of all ring substituents with hydroxyl groups, followed by potential ring cleavage. researchgate.net

| Potential Hydrolysis Product | Chemical Formula | Formation Pathway |

| Chloro-hydroxy-1,2,4-triazin-5-amine | C₃H₃ClN₄O | Nucleophilic substitution of one chlorine atom by a hydroxyl group. researchgate.net |

| Dihydroxy-1,2,4-triazin-5-amine | C₃H₄N₄O₂ | Subsequent nucleophilic substitution of the second chlorine atom. researchgate.net |

Note: This table is predictive, with pathways inferred from studies on 1,3,5-triazine (B166579) isomers. researchgate.net

Biotransformation Pathways and Microbial Metabolism

Microbial degradation is a critical process for the complete mineralization of many organic pollutants, including chlorinated triazines. Various soil and aquatic microorganisms have been identified that can utilize these compounds as a source of nitrogen, carbon, or energy.

The biodegradation of atrazine (B1667683), a widely studied 1,3,5-triazine, provides a model for the potential microbial metabolism of this compound. The established pathway involves a series of enzymatic reactions, including dechlorination, deamination, and dealkylation, culminating in ring cleavage. For instance, the biodegradation of 2-Chloro-4,6-diamino-s-triazine (CAAT), a metabolite of atrazine, is initiated by enzymatic deamination to produce 2-chloro-4-amino-6-hydroxy-s-triazine (CAOT). researchgate.net This is followed by dechlorination to yield ammelide, which is then hydrolyzed to cyanuric acid. researchgate.net The cyanuric acid is subsequently metabolized by other enzymes, leading to complete mineralization. researchgate.net

Similarly, Pseudomonas species have been shown to metabolize chlorinated s-triazines, with intermediates such as 2-chloro-4-amino-1,3,5-triazine-6(5H)-one being identified. nih.govnih.gov These pathways highlight the stepwise enzymatic process of removing the functional groups from the triazine ring before its final cleavage. It is plausible that microbial communities could evolve similar enzymatic machinery to degrade this compound, likely initiating the process with either dechlorination or deamination.

Based on a comprehensive search of available scientific literature, there is a significant lack of specific data regarding the environmental transformation, degradation pathways, and mobility of the chemical compound “this compound.” The provided search results and further investigations did not yield specific studies on the microbial degradation, enzymatic mechanisms, metabolite identification, adsorption, or leaching of this particular asymmetrical triazine.

The vast majority of environmental research in this chemical class has focused on the symmetrical 1,3,5-triazine (s-triazine) herbicides, such as atrazine, simazine, and their various degradation products. While this body of research is extensive, its findings on enzymatic pathways (e.g., involving atrazine chlorohydrolase) and mobility characteristics (which are highly dependent on specific side chains and soil properties) cannot be accurately extrapolated to the distinct structure of a 1,2,4-triazine (B1199460) derivative like this compound.

Due to the absence of specific research data for "this compound" in the required areas, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's strict outline and content requirements. Fulfilling the request would necessitate speculation or the incorrect application of data from different, albeit related, compounds, which would violate the core instruction of focusing solely on the specified chemical.

Future Research Directions and Emerging Trends

Exploration of Novel and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. While specific "green" protocols for Dichloro-1,2,4-triazin-5-amine are not yet widely documented, research on related triazine isomers provides a clear roadmap for future exploration. Methodologies such as microwave-assisted synthesis have been shown to dramatically reduce reaction times, from 24 hours to as little as 10-15 minutes, while also minimizing solvent use. researchgate.netrsc.org Similarly, sonochemical protocols, which use ultrasound to drive reactions, offer the advantage of using water as a solvent, significantly improving the environmental profile of the synthesis. nih.gov

Future research will likely focus on adapting these principles to the 1,2,4-triazine (B1199460) scaffold. The predominant method for synthesizing substituted 1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide. nih.gov The key challenge in applying green chemistry to this process will be the development of catalysts and reaction conditions that are effective in eco-friendly solvents like water or ethanol (B145695) and that proceed with high atom economy. researchgate.netijpsr.info The exploration of one-pot, multi-component reactions and domino annulation strategies also represents a promising avenue for creating complex 1,2,4-triazine derivatives from simple, readily available starting materials. rsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Parameters for Triazines

| Parameter | Conventional Heating | Microwave Irradiation | Sonochemistry |

|---|---|---|---|

| Reaction Time | Often hours to days | Minutes | Minutes |

| Solvent | Organic solvents (e.g., 1-pentanol) | Minimal or no solvent | Water |

| Energy Consumption | High | Low | Low |

| Work-up | Often complex | Simple filtration/washing | Simple extraction |

Development of Advanced Catalytic Methods for Derivatization

The derivatization of the this compound core is crucial for tuning its chemical properties and developing new applications. Advanced catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, offer unparalleled precision for creating new carbon-carbon and carbon-heteroatom bonds.